Nickel(II) iodide hexahydrate

Description

Significance of Nickel(II) Coordination Compounds in Modern Inorganic and Materials Chemistry

Nickel(II) coordination compounds are of substantial interest in modern inorganic and materials chemistry due to the versatile coordination geometries and oxidation states that nickel can adopt. wikipedia.orgfiveable.me The chemistry of nickel is predominantly characterized by the +2 oxidation state, leading to a wide array of known nickel(II) complexes. docbrown.info These compounds exhibit diverse structural and electronic features, which are pivotal for their application in various fields. oup.com

The d8 electronic configuration of Nickel(II) allows for the formation of stable complexes with various geometries, most commonly octahedral and square planar. wikipedia.orgfiveable.me This structural flexibility influences the magnetic and spectroscopic properties of the resulting compounds. laboratorynotes.com The ability of nickel(II) to form complexes with a wide range of ligands, including halides, ammonia (B1221849), and organic molecules, makes it a versatile building block in the design of new materials. fiveable.medocbrown.infochemijournal.com These coordination compounds are integral to catalysis, finding use in organic synthesis, such as in cross-coupling reactions and as catalysts for carbonylation reactions. wikipedia.orgresearchgate.netlaboratorynotes.com Furthermore, the study of nickel-containing metalloproteins in biological systems highlights the bioinorganic significance of nickel coordination chemistry. wikipedia.org

Historical Trajectories and Evolution of Research on Nickel(II) Halide Hydrates

Research into nickel(II) halide hydrates has a well-established history, forming a fundamental part of transition metal chemistry. Early studies focused on the synthesis and basic characterization of these compounds, including their various hydrated forms. For instance, nickel(II) chloride and bromide hydrates have been subjects of investigation, with studies focusing on their magnetic properties and the effects of deuteration. researchgate.net

The understanding of the hydration of the Ni2+ ion in aqueous solutions has evolved, with techniques like neutron diffraction and X-ray absorption spectroscopy confirming that the nickel(II) ion is typically coordinated by six water molecules in an octahedral arrangement, even in concentrated solutions. researchgate.netacs.org The investigation into the thermal decomposition of nickel halide ammines has provided insights into the step-wise release of ammonia, revealing the formation of intermediate diammine species. nih.gov Over time, the focus has expanded from fundamental properties to more application-oriented research, particularly in catalysis. The use of nickel(II) halides as pre-catalysts in cross-coupling reactions has been a significant area of development. nih.gov

Scope and Research Imperatives for Nickel(II) Iodide Hexahydrate within Current Chemical Paradigms

Within the broader context of nickel chemistry, this compound presents specific areas of research interest. Its primary role is as a source of nickel(II) ions and as a precursor for the synthesis of other nickel compounds and complexes. laboratorynotes.com The compound and its anhydrous form, nickel(II) iodide, are recognized for their utility as catalysts in organic synthesis, particularly in promoting certain types of coupling reactions. wikipedia.orgalfachemic.com

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | NiI2·6H2O |

| Molar Mass | 420.59 g/mol nih.govnih.gov |

| Appearance | Bluish-green solid wikipedia.org |

| Melting Point | 43 °C (loses water) wikipedia.org |

| Solubility in Water | Readily soluble wikipedia.orgwikiwand.com |

| Crystal Structure of Anhydrous Form | Cadmium chloride (CdCl2) motif wikipedia.org |

Research Findings on Nickel(II) Iodide

| Research Area | Findings |

| Catalysis | Used as a catalyst in carbonylation reactions and in conjunction with samarium(II) iodide in organic synthesis. wikipedia.org Also employed in cross-coupling reactions. wikipedia.orgresearchgate.netalfachemic.com |

| Synthesis | Prepared by reacting nickel oxide, hydroxide (B78521), or carbonate with hydroiodic acid. wikipedia.org The anhydrous form is made by dehydrating the hydrate. wikipedia.org |

| Coordination Chemistry | Forms a variety of coordination complexes with different ligands, leading to interesting magnetic and spectroscopic properties. laboratorynotes.com |

| Spintronics | The anhydrous form, NiI2, exhibits p-wave magnetism at 60 K, a property that could be utilized in low-power spintronic devices. wikipedia.org |

Properties

Molecular Formula |

H12I2NiO6 |

|---|---|

Molecular Weight |

420.59 g/mol |

IUPAC Name |

nickel(2+);diiodide;hexahydrate |

InChI |

InChI=1S/2HI.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

InChI Key |

IBSOYFJDSVROOT-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[Ni+2].[I-].[I-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparative Routes for Nickel Ii Iodide Hexahydrate and Its Derivatives

Controlled Crystallization Techniques for High-Purity Nickel(II) Iodide Hexahydrate

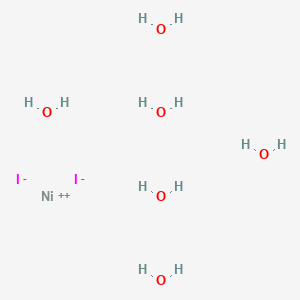

The synthesis of high-purity this compound, NiI₂·6H₂O, relies on controlled crystallization from aqueous solutions. This bluish-green solid is typically prepared by reacting nickel oxide, hydroxide (B78521), or carbonate with hydroiodic acid. wikipedia.orgassignmentpoint.com The resulting solution contains the aquo complex [Ni(H₂O)₆]²⁺, which upon concentration and cooling, crystallizes as the hexahydrate. wikipedia.org Unlike other nickel halide hexahydrates, NiI₂·6H₂O is unique in that it contains the [Ni(H₂O)₆]²⁺ cation. chemicalbook.com

The purity of the final product is contingent on the purity of the starting materials and the crystallization conditions. For instance, in the broader context of nickel salt purification, such as with nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O), techniques like evaporative crystallization and repulping are employed to remove impurities. nih.govresearchgate.net These principles can be adapted for this compound. The solubility of nickel(II) iodide in water is high, increasing from 124.2 g/100 mL at 0 °C to 188.2 g/100 mL at 100 °C, which allows for significant yield upon cooling a saturated solution. wikipedia.org

Controlled crystallization can be achieved by carefully managing parameters such as temperature, concentration, and cooling rate. A method for crystallizing nickel sulfate solution involves adjusting the temperature to 35-40°C, adding a solvent like glacial acetic acid to induce crystallization, and then maintaining a constant temperature of 34±1°C for 12-16 hours to allow for crystal growth. google.com A similar approach could be investigated for this compound to obtain well-defined, high-purity crystals. Another technique involves cooling a concentrated solution and adding crystal seeds to promote the growth of larger, more uniform crystals. google.com

Table 1: Crystallization Parameters and their Potential Effects on this compound

| Parameter | Effect on Crystallization | Desired Outcome for High Purity |

| Cooling Rate | A slower cooling rate generally leads to the formation of larger and more ordered crystals, which can exclude impurities more effectively. | Slow, controlled cooling to promote large crystal growth and minimize impurity inclusion. |

| Supersaturation | The level of supersaturation influences both nucleation and crystal growth rates. High supersaturation can lead to rapid nucleation and the formation of many small crystals, potentially trapping impurities. | Optimal supersaturation to balance nucleation and growth for the formation of well-defined crystals. |

| Agitation | Stirring the solution helps to maintain a uniform temperature and concentration, which can lead to more homogeneous crystal growth. | Gentle and consistent agitation to prevent localized supersaturation and promote uniform crystal formation. |

| Solvent/Anti-solvent | The choice of solvent and the addition of an anti-solvent can significantly alter the solubility of the salt, thereby controlling the crystallization process. | Utilizing a solvent system that allows for a gradual decrease in solubility to facilitate controlled crystal growth. |

Synthesis of Anhydrous Nickel(II) Iodide from Hexahydrate Precursors

Anhydrous nickel(II) iodide (NiI₂) is a paramagnetic black solid that can be prepared from its hydrated form. wikipedia.orgassignmentpoint.com The most direct method for synthesizing anhydrous NiI₂ from the hexahydrate is through dehydration. wikipedia.orgassignmentpoint.com This process involves carefully heating the this compound to remove the water of crystallization. The hexahydrate loses water at 43°C. wikipedia.org

The anhydrous material possesses a CdCl₂ crystal structure motif, with each Ni(II) center exhibiting octahedral coordination geometry. wikipedia.orgassignmentpoint.com Alternative routes to anhydrous NiI₂ include the reaction of powdered nickel with iodine and the metathetic reaction between sodium iodide and nickel(II) chloride or nitrate (B79036) in ethanol. assignmentpoint.comwikipedia.org

Table 2: Comparison of Synthetic Routes to Anhydrous Nickel(II) Iodide

| Synthetic Route | Starting Materials | Key Reaction Conditions | Product Characteristics |

| Dehydration | This compound | Heating above 43°C wikipedia.org | Iron-black solid wikipedia.org |

| Direct Combination | Powdered nickel, Iodine | Treatment of nickel with iodine wikipedia.org | Iron-black solid wikipedia.org |

| Metathesis | Sodium iodide, Nickel(II) chloride or nitrate | Reaction in ethanol chemicalbook.com | Black or blue-green solid assignmentpoint.com |

Solution-Based and Hydrothermal Synthesis of Related Nickel(II) Complexes Utilizing Hexahydrate Precursors

This compound serves as a valuable precursor in the solution-based and hydrothermal synthesis of a variety of nickel(II) complexes. In solution-based synthesis, the hydrated nickel iodide can be reacted with various ligands in a suitable solvent to form new complexes. ias.ac.in For instance, nickel(II) complexes with thiosemicarbazone ligands have been synthesized by reacting a nickel(II) salt with the ligand in ethanol. ias.ac.in

Hydrothermal synthesis is another powerful technique that utilizes elevated temperatures and pressures to crystallize materials from aqueous solutions. This method is advantageous for producing novel metal-containing complexes with high thermodynamic stability and unique structures. nih.gov For example, a mononuclear nickel(II) complex, [Ni(SO₄)(2-MeIm)₂(H₂O)₃]·CH₃OH, was synthesized via a hydrothermal reaction of nickel(II) sulfate hexahydrate and 2-methylimidazole in methanol (B129727) at 140°C. nih.gov Similarly, this compound can be employed as the nickel source in hydrothermal reactions to generate new coordination polymers and complexes. The hydrothermal synthesis of a two-dimensional nickel(II) complex with benzenehexacarboxylic acid has also been reported. researchgate.net These methods offer control over the final product's structure and properties. nih.gov

Template Synthesis Approaches for Functional Materials Employing Nickel(II) Precursors

Template synthesis is a versatile method for preparing nanostructured materials with controlled morphology and size. While direct use of this compound as a precursor in template synthesis is not extensively detailed in the provided search results, other nickel(II) salts like nickel(II) nitrate hexahydrate are commonly used and the principles are transferable. These methods often involve the use of a "template," which can be a surfactant, a polymer, or a porous membrane, to direct the formation of the desired nanostructure.

For example, two-dimensional nanoflakes of mesoporous nickel/nickel(II) hydroxide have been synthesized using a double template method involving a surfactant liquid crystal and hydrogen bubbles. nih.govmdpi.com In this process, a nickel precursor is mixed with a surfactant, and a reducing agent is used to form the nanostructured material. nih.gov Another approach involves using cellulose as a biotemplate for the synthesis of nanocrystalline nickel oxide from a nickel nitrate solution. researchgate.net The template is later removed, typically by calcination, to yield the final porous material. The synthesis of asymmetric Co(II) and Ni(II) tetraazamacrocyclic complexes has also been carried out using a template method. nih.gov Furthermore, six nickel(II) complexes of N₂O₂ chelating thiosemicarbazones were synthesized using a template reaction in the presence of Ni(II) ions. nih.gov

Coprecipitation Methodologies for Nickel-Containing Precursors

Coprecipitation is a widely used technique for synthesizing multi-component materials, particularly precursors for battery cathodes. whiterose.ac.ukwhiterose.ac.uk This method involves the simultaneous precipitation of two or more metal ions from a solution to form a homogeneous mixed-metal precursor. whiterose.ac.uk While the search results primarily discuss the use of nickel sulfates and nitrates in coprecipitation for nickel-rich cathode materials like NMC (LiNiMnCoO₂), the underlying principles are applicable to systems involving nickel(II) iodide. whiterose.ac.ukwhiterose.ac.uk

The process typically involves mixing stoichiometric amounts of transition metal salts in a solution and adding a precipitating agent (e.g., sodium hydroxide) and a complexing agent (e.g., ammonia (B1221849) or citric acid) under controlled pH and temperature. whiterose.ac.ukrsc.org The resulting precursor, often a mixed-metal hydroxide, can then be further processed, for instance by calcination with a lithium salt, to obtain the final material. whiterose.ac.uk Key parameters that influence the morphology and properties of the precursor include pH, temperature, stirring rate, and reaction time. aip.org For example, the synthesis of NMC811(OH)₂ precursors is often carried out at a pH between 11.0 and 11.5 and a temperature of around 60°C. whiterose.ac.uk

Table 3: Key Parameters in Coprecipitation of Nickel-Containing Precursors

| Parameter | Typical Range/Value | Influence on Precursor Properties | Reference |

| pH | 10.5 - 11.5 | Affects particle size, morphology, and elemental distribution. | whiterose.ac.ukwhiterose.ac.uk |

| Temperature | ~60 °C | Influences reaction kinetics and particle growth. Milder temperatures are favored for Ni-rich materials. | whiterose.ac.ukwhiterose.ac.uk |

| Stirring Rate | Variable | Controls the homogeneity of the reaction mixture and affects particle size distribution. | aip.org |

| Reaction Time | 4 - 27 hours | Determines the extent of particle growth and maturation. | whiterose.ac.uk |

| Complexing Agent | Ammonia, Citric Acid | Helps to control the precipitation rate and influences the morphology of the particles. | whiterose.ac.ukrsc.org |

In Depth Investigation of Electronic Structure and Magnetic Properties of Nickel Ii Iodide Hexahydrate Systems

Electronic Structure Characterization via Optical Spectroscopy

The electronic structure of Nickel(II) iodide hexahydrate is dominated by the [Ni(H₂O)₆]²⁺ cation, where the Ni(II) ion possesses a 3d⁸ electron configuration. quora.com In an octahedral ligand field, as created by the six water molecules, the five degenerate d-orbitals of the nickel ion split into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). wikipedia.orglibretexts.org For a d⁸ ion in a weak field like that of water ligands, the electrons adopt a high-spin configuration, resulting in a (t₂g)⁶(eg)² arrangement with a ³A₂g ground state. scielo.br

Optical absorption spectroscopy is a primary tool for probing the electronic transitions between these d-orbitals. The visible absorption spectrum of the green hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is characterized by three spin-allowed d-d transitions. docbrown.infotestbook.com These transitions correspond to the excitation of an electron from the ³A₂g ground state to one of three excited triplet states: ³T₂g, ³T₁g(F), and ³T₁g(P). testbook.com The energy of these absorptions is directly related to the ligand field splitting parameter (10Dq) and the Racah parameter (B), which quantifies inter-electron repulsion. chemistryjournals.netcdnsciencepub.com The UV-vis absorption spectra for various Ni(II) complexes show that the value of 10Dq varies depending on the nature of the ligands surrounding the central metal ion. nih.govacs.org

| Transition | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) | Color Region of Absorption |

|---|---|---|---|

| ³A₂g → ³T₂g | ~1070 | ~9,350 | Near-Infrared |

| ³A₂g → ³T₁g(F) | ~690 | ~14,500 | Red |

| ³A₂g → ³T₁g(P) | ~400 | ~25,000 | Violet |

This table summarizes the characteristic d-d electronic transitions observed in the optical spectrum of the hexaaquanickel(II) complex. Data sourced from general spectroscopic studies of aqueous Ni(II) solutions. docbrown.infotestbook.com

Elucidation of Magnetic Behavior and Spin Crossover Phenomena in Nickel(II) Complexes

This compound is a paramagnetic compound. wikipedia.org This property arises from the electronic configuration of the Ni(II) ion in its octahedral environment. The (t₂g)⁶(eg)² configuration leaves two unpaired electrons in the eg orbitals, resulting in a high-spin (S=1) ground state. scielo.br This spin state gives rise to a magnetic moment that is influenced by both the spin-only contribution and orbital angular momentum. scielo.br The magnetic susceptibility for anhydrous Nickel(II) iodide has been reported as +3875.0 x 10⁻⁶ cm³/mol, confirming its paramagnetic nature. wikipedia.orgfizika.si For many high-spin octahedral Ni(II) complexes, the effective magnetic moments at room temperature are typically in the range of 2.9 to 3.4 Bohr magnetons (B.M.). mdpi.com

Spin crossover (SCO) is a phenomenon where a metal complex can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature or pressure. mdpi.com For Ni(II), this would involve a transition between the paramagnetic HS state (S=1) and a diamagnetic LS state (S=0), which has a (t₂g)⁶(eg)⁰ configuration. However, spin crossover is relatively rare in octahedral Ni(II) complexes compared to other transition metal ions like Fe(II). rsc.org This is because the energy difference between the HS and LS states is typically very large, requiring a very strong ligand field to overcome the electron pairing energy. researchgate.net In the case of [Ni(H₂O)₆]²⁺, the water ligands provide a relatively weak ligand field, and the complex remains firmly in the high-spin state. scielo.br Coordination-induced spin crossover (CISCO) has been observed in other Ni(II) systems, such as porphyrinates, where the addition of axial ligands can trigger a switch from a low-spin square planar geometry to a high-spin five- or six-coordinate geometry. mdpi.comresearchgate.net

| Property | High-Spin (S=1) | Low-Spin (S=0) |

|---|---|---|

| Typical Geometry | Octahedral, Tetrahedral | Square Planar |

| Unpaired Electrons | 2 | 0 |

| Magnetic Behavior | Paramagnetic | Diamagnetic |

| d-orbital Occupancy | (t₂g)⁶(eg)² | (d)⁸ (varied splitting) |

This table contrasts the fundamental magnetic and electronic properties of high-spin and low-spin Nickel(II) complexes.

Correlation of Structural Parameters with Electronic and Magnetic Properties

The electronic and magnetic properties of Nickel(II) complexes are profoundly influenced by their structural parameters, primarily the coordination geometry and the nature of the coordinating ligands.

Coordination Geometry: The geometry of a complex dictates the splitting pattern of the d-orbitals. While this compound features an octahedral [Ni(H₂O)₆]²⁺ ion, other Ni(II) complexes can adopt square planar or tetrahedral geometries. nih.govresearchgate.netluc.edu

Octahedral (Oₕ): Typically high-spin and paramagnetic, exhibiting the three-band optical spectrum described earlier.

Tetrahedral (Tₔ): Also generally high-spin and paramagnetic. The d-orbital splitting is inverted and smaller than in octahedral fields.

Square Planar (D₄ₕ): These complexes, often formed with strong-field ligands, are typically low-spin (S=0) and diamagnetic due to a large energy gap between the dₓ₂-y₂ orbital and the next lowest d-orbital. luc.edu

Ligand Field Strength: The identity of the ligands determines the magnitude of the crystal field splitting energy (Δo or 10Dq). welcomehomevetsofnj.org Strong-field ligands (e.g., cyanide) cause a large splitting, which favors low-spin configurations and shifts absorption bands to higher energy (shorter wavelengths). chemistryjournals.net Weak-field ligands like water and iodide result in smaller splitting, leading to high-spin states and absorption at lower energies. nih.govwelcomehomevetsofnj.org

Structural Distortions: The Jahn-Teller theorem states that any non-linear molecule in a degenerate electronic state will distort to remove the degeneracy and lower its energy. libretexts.orgwikipedia.org For an octahedral Ni(II) complex with a d⁸ configuration, the ³A₂g ground state is non-degenerate, so a first-order Jahn-Teller distortion is not expected. bpchalihacollege.org.in However, subtle distortions from perfect octahedral symmetry can still occur due to other factors, such as steric effects or crystal packing, which can lead to further splitting of the electronic states and affect the details of the spectroscopic and magnetic properties. quizlet.com

| Coordination Geometry | Typical Spin State | Resulting Magnetic Property | Example Ligand Environment |

|---|---|---|---|

| Octahedral | High-Spin (S=1) | Paramagnetic | [Ni(H₂O)₆]²⁺ |

| Tetrahedral | High-Spin (S=1) | Paramagnetic | [NiCl₄]²⁻ |

| Square Planar | Low-Spin (S=0) | Diamagnetic | [Ni(CN)₄]²⁻ |

This table illustrates the strong correlation between the coordination environment of the Ni(II) ion and its resulting magnetic behavior.

Coordination Chemistry and Reaction Mechanisms Involving Nickel Ii Iodide Hexahydrate

Formation of Novel Coordination Complexes with Diverse Ligand Systems

Nickel(II) iodide hexahydrate serves as a valuable precursor for the synthesis of a multitude of coordination complexes. The nickel(II) center, with its d⁸ electron configuration, readily interacts with a variety of ligand systems, adopting several coordination geometries, most commonly octahedral and square planar.

Macrocyclic Ligands and Schiff Base Derivatives

The coordination of nickel(II) with macrocyclic ligands and Schiff base derivatives has been extensively studied, yielding complexes with diverse structural and electronic properties. Schiff bases, formed from the condensation of primary amines and carbonyl compounds, are particularly versatile due to the ease with which their steric and electronic characteristics can be modified.

When nickel(II) is coordinated with Schiff base ligands, the resulting geometry is often a six-coordinate, distorted octahedral arrangement. For instance, complexes with bidentate 3,5-dibromo-salicylaldehyde ligands and phenanthroline derivatives exhibit a NiN₂O₄ chromophore. In these structures, the Ni-O phenolato bond lengths are typically the shortest within the coordination sphere, while the Ni-N bonds are the longest. mdpi.comnih.gov Similarly, reactions involving thiosemicarbazone-based Schiff bases can result in distorted octahedral complexes where the ligand coordinates in a uninegative tridentate ONS fashion. osti.gov

In other cases, particularly with tetradentate Schiff base ligands, a four-coordinate square planar geometry is preferred. researchgate.net The reaction of nickel(II) with flexidentate Schiff base ligands derived from 1-(2-aminoethyl)piperazine (B7761512) can lead to an equilibrium between a red, square-planar species and a green, octahedral species in solution, a transformation that is influenced by the anion present. rsc.org

Macrocyclic ligands also form stable complexes with nickel(II). For example, nickel(II) complexes with ligands based on 1,5-bis(2-mercaptoethyl)-1,5-diazacyclooctane (BME-DACO) can exhibit pseudo-square-planar or pseudo-octahedral geometries depending on the nature of the alkylating agent used in the template synthesis. nih.govrsc.org The coordination sphere in these complexes is highly dependent on the macrocycle's cavity size. rsc.org

| Ligand Type | Specific Ligand | Resulting Complex Formula (Example) | Coordination Geometry | Reference |

|---|---|---|---|---|

| Schiff Base | 3,5-dibromo-salicylaldehyde and 1,10-phenanthroline | [Ni(3,5-diBr-salo)₂(phen)] | Distorted Octahedral | mdpi.com |

| Schiff Base | Flexidentate salicylaldimino ligand (L1-OH) | [Ni(L1-O)]⁺ | Square-Planar | rsc.org |

| Schiff Base | Flexidentate salicylaldimino ligand (L1-OH) | [Ni(L1-NH)(H₂O)₃]²⁺ | Octahedral | rsc.org |

| Schiff Base | O,N,O-tridentate ligand and 4-iodopyridine | [(L)Ni(4-pyI)] | Square-Planar | researchgate.net |

| Macrocycle | Derived from 1,5-bis(2-mercaptoethyl)-1,5-diazacyclooctane (BME-DACO) | [Ni(bicycle)]Br₂ | Pseudo-Square-Planar | rsc.org |

| Macrocycle | Derived from BME-DACO and bis(2-iodoethyl) ether | [Ni(ether)I]I | Pseudo-Octahedral | rsc.org |

Thio- and Amidodithiophosphonato Ligand Interactions

Ligands containing sulfur and phosphorus donor atoms, such as dithiophosphonates and amido diphosphines, form stable complexes with the soft Lewis acid Ni(II) center. Research into organometallic nickel(II) complexes with dithiophosphonate ligands has shown that these ligands typically bind to the nickel atom in a chelating S,S-fashion. rsc.org The resulting complexes often exhibit a distorted square pyramidal geometry. rsc.org

Similarly, dithiocarbazate ligands, which feature an ONS donor set, coordinate to Ni(II) in a deprotonated, dianionic form, leading to square planar complexes. osti.gov The coordination sphere is completed by co-ligands like triphenylphosphine (B44618) or pyridine. osti.gov The Ni-S bond lengths in these structures are typically in the range of 2.128 to 2.147 Å. osti.gov

Amido diphosphine ligands of the type [N(o-C₆H₄PR₂)₂]⁻ also form a series of nickel(II) complexes. These can feature terminal amide, alkoxide, or thiolate functionalities. osti.govrsc.org For example, anilide, phenolate, and thiophenolate derivatives can be synthesized through metathetical reactions, yielding complexes with the general formula [R-PNP]Ni(ER′). osti.govrsc.org

Anion-Dependent Complexation Equilibria and Symbiotic Effects

The nature of the anion associated with the nickel(II) salt, including the iodide from nickel(II) iodide, can have a profound influence on the coordination geometry of the resulting complex. This is clearly demonstrated in the case of nickel(II) complexes with flexidentate Schiff base ligands, where the use of a tetraphenylborate (B1193919) salt yields a planar, red compound, while a sulfate (B86663) anion leads to an octahedral, green species. rsc.org In aqueous solution, these two forms exist in a temperature-dependent equilibrium. rsc.org The large exothermicity of the process reflects the formation of three new Ni-OH₂ bonds as the complex transitions from planar to octahedral. rsc.org

The iodide anion itself can participate directly in the coordination sphere or influence the formation of polyiodide species. The reaction of nickel(II) iodo-complexes with excess elemental iodine can produce materials containing tri-iodide (I₃⁻) anions and even di-iodine (I₂) molecules held by weak secondary interactions. rsc.org For instance, the reaction with [Ni{o-C₆H₄(PMe₂)₂}₂I]⁺ yields [Ni{o-C₆H₄(PMe₂)₂}₂][I₃]₂·2I₂, a complex containing a square-planar nickel(II) cation, linear tri-iodide anions, and di-iodine molecules. rsc.org This illustrates how the iodide counter-ion can lead to complex supramolecular structures governed by both coordination bonds and weaker halogen interactions.

Redox Chemistry and Electrocatalytic Transformations of Nickel(II) Species

The rich redox chemistry of nickel, which readily accesses Ni(I), Ni(II), and Ni(III) oxidation states, is central to its catalytic activity. researchgate.net Nickel(II) iodide and its derivatives are effective catalysts in various transformations, including carbonylation and cross-coupling reactions. researchgate.net

The catalytic cycle of many nickel-catalyzed reactions involves the reduction of a Ni(II) precursor to a more reactive Ni(I) or Ni(0) species. researchgate.net Conversely, the oxidation of Ni(II) to Ni(III) is a key step in pathways involving radical intermediates. The capture of a carbon-centered radical by a Ni(II) complex generates a Ni(III) intermediate, which can then undergo reductive elimination to form a new carbon-carbon bond. rsc.org This radical capture pathway has broadened the scope of cross-coupling partners available for nickel catalysis. rsc.org

In the context of electrocatalysis, nickel(II) complexes have been investigated for their potential in promoting reactions like the hydrogen evolution reaction (HER). Cationic complexes such as [Ni(pdto)(CH₃CN)₂]²⁺ and [Ni(bdahp)]²⁺ exhibit an electron transfer from Ni(II) to Ni(I), with the redox potential being controlled by the donor atoms of the ligand. Coordination with an N₂S₂ ligand, for instance, shifts the reduction potential to less negative values compared to an N₆ ligand, influencing the complex's suitability as an electrocatalyst. Furthermore, coordination polymers based on Ni(II) have shown electrocatalytic activity towards the oxidation of methanol (B129727) in alkaline solutions, a process that relies on the formation of highly oxidative NiOOH species on the electrode surface.

Mechanistic Pathways of Ligand Transformations Mediated by Nickel(II) Centers

Beyond simply acting as a coordination center, the nickel(II) ion can actively mediate the transformation of the ligands themselves. In certain reactions, the presence of Ni(II) facilitates in situ complex formation involving unexpected ligand transformations. For example, ligands can be formed from precursors like 2-cyanopyrimidine (B83486) in the presence of hydroxylamine (B1172632) hydrochloride and a nickel(II) salt, leading to the isolation of novel mononuclear or dinuclear complexes. osti.gov The synthetic pathways for these transformed ligands can be elucidated with the support of density functional theory (DFT) calculations. osti.gov

In photoredox nickel-catalyzed reactions, such as C-S cross-coupling, mechanistic studies have revealed complex pathways. A productive Ni(I)/Ni(III) cycle can be sustained, where Ni(II) species formed off-cycle are efficiently reduced back to the active Ni(I) catalyst. In some systems, byproducts like pyridinium (B92312) iodide, formed in situ, can play a critical role as a redox mediator to facilitate this reduction, highlighting the intricate interplay between all components in the reaction mixture.

A fundamental step in many nickel-catalyzed cross-coupling reactions is the interaction between a radical and a Ni(II) complex. Mechanistic investigations have explored whether this occurs via a stepwise inner-sphere mechanism (forming a discrete Ni(III) intermediate) or a concerted pathway. nih.gov Evidence from radical clock experiments and kinetic studies suggests that for certain ligand systems, a concerted pathway, where radical capture and C-C bond formation occur simultaneously, is favored over the stepwise formation of a Ni(III) species. nih.gov

Electrochemical Behavior and Electropolymerization of Nickel(II) Complexes

The electrochemical behavior of nickel(II) Schiff base complexes has also been thoroughly investigated. Complexes such as Ni(salen), Ni(salphen), and Ni(saldmp) can be electropolymerized on electrode surfaces. rsc.org The groups between the imine linkages in the Schiff base structure can act as electronic transmission paths, thereby influencing the electrochemical properties of the resulting polymer film. rsc.org

Coordination polymers of Ni(II) also exhibit distinct electrochemical behavior. Voltammetric studies of these materials can reveal their stability over a range of potentials and their suitability for applications such as electrocatalysis. The electrochemical response is reminiscent of nickel(II) hydroxide (B78521) electrodes, which can be oxidized to NiOOH, a key species in many electrocatalytic oxidation processes.

| Complex/System | Redox Process | Potential (V vs. ref) | Characteristics | Reference |

|---|---|---|---|---|

| [Ni(pdto)(CH₃CN)₂]²⁺ | Ni(II) → Ni(I) | -0.89 (vs. Ag/AgCl) | Reversible | |

| [Ni(bdahp)]²⁺ | Ni(II) → Ni(I) | -1.29 (vs. Ag/AgCl) | Quasi-reversible | |

| bis(terpyridine)nickel(II) | Ni(II) → Ni(III) | ~1.2 - 1.4 (vs. Fc/Fc⁺) | Quasi-reversible | |

| bis(terpyridine)nickel(II) | Ni(II) → Ni(I) | ~ -1.2 (vs. Fc/Fc⁺) | Reversible | |

| Ni(II) Schiff Base Monomers | Oxidation/Reduction | Variable | Leads to electropolymerization | rsc.org |

Catalytic Applications of Nickel Ii Iodide Hexahydrate and Derived Catalytic Systems

Homogeneous Catalysis: Carbonylation and Cross-Coupling Reactions

In homogeneous catalysis, nickel(II) iodide has found applications as a catalyst in carbonylation reactions and as a precatalyst in various cross-coupling reactions. wikipedia.orghaz-map.comheegermaterials.com

Carbonylation Reactions: Nickel(II) iodide is utilized as a catalyst for the addition of carbon monoxide to organic compounds. haz-map.com These carbonylation reactions are fundamental in organic synthesis for the introduction of carbonyl groups into molecules.

Cross-Coupling Reactions: A significant application of nickel(II) iodide hexahydrate is in reductive cross-coupling reactions. It serves as a precatalyst in systems that couple two different electrophiles, such as aryl halides and alkyl halides, to form a new carbon-carbon bond. For instance, a catalytic system comprising this compound, a bipyridyl ligand, a phosphine (B1218219) ligand, and a stoichiometric manganese reducing agent has been shown to effectively couple aryl iodides with alkyl iodides. nih.govthieme-connect.com This method is notable for its high reactivity and selectivity for the cross-coupled products and its tolerance of a broad range of functional groups. thieme-connect.com

The general scheme for such a reaction is as follows: R¹-X + R²-Y + Reducing Agent -> R¹-R² Where R¹ and R² are organic moieties and X and Y are halide leaving groups.

Below is a table summarizing representative examples of nickel-catalyzed reductive cross-coupling reactions using a NiI₂·xH₂O precatalyst.

Table 1: Examples of NiI₂·xH₂O-Catalyzed Reductive Cross-Coupling

| Aryl Halide (R¹-X) | Alkyl Halide (R²-Y) | Product (R¹-R²) | Yield (%) |

|---|---|---|---|

| 4-Methoxyiodobenzene | 1-Iodooctane | 4-Octylanisole | 82 |

| 2-Iodotoluene | 1-Iodooctane | 2-Octyltoluene | 78 |

| 4-Iodobenzonitrile | 1-Iodooctane | 4-Octylbenzonitrile | 77 |

| 1-Iodo-4-nitrobenzene | 1-Iodopentane | 1-Nitro-4-pentylbenzene | 88 |

| Methyl 4-iodobenzoate | 1-Iodooctane | Methyl 4-octylbenzoate | 77 |

Heterogeneous Catalysis: Design and Performance of Ni-Based Catalysts

While this compound is primarily used in homogeneous catalysis, it can also serve as a precursor for the synthesis of heterogeneous nickel-based catalysts. researchgate.net These catalysts are typically prepared by reducing nickel(II) salts to form nickel nanoparticles, which can be supported on various materials. sigmaaldrich.com

The synthesis of these catalysts often involves the in situ reduction of a nickel(II) halide, such as nickel(II) iodide, in the presence of a reducing agent and a stabilizing agent or support. For example, amorphous nickel catalysts have been synthesized by reducing nickel halides in an aqueous solution of sodium borohydride (B1222165) and ammonia (B1221849) borane. researchgate.net The choice of the halide anion can influence the formation of the Ni(0) catalyst and, consequently, its catalytic activity. researchgate.net

These heterogeneous nickel catalysts are active in various reactions, including the hydrolytic dehydrogenation of ammonia borane, a process of interest for hydrogen storage. researchgate.net The performance of these catalysts is influenced by factors such as particle size, dispersion, and the nature of the support material. researchgate.net

Table 2: Comparison of Ni-Based Catalysts Derived from Different Nickel Halides for Ammonia Borane Hydrolysis

| Nickel Precursor | Stabilizer | Activation Energy (kJ/mol) |

|---|---|---|

| NiF₂ | PVP | Not Reported |

| NiCl₂ | PVP | Not Reported |

| NiBr₂ | PVP | 25.58 |

Data adapted from a study on in situ synthesis of Ni(0) catalysts. The lowest activation energy was reported for the catalyst derived from NiBr₂. researchgate.net

Mechanistic Insights into Nickel(II)-Catalyzed Organic Transformations

The mechanisms of nickel-catalyzed reactions are diverse and can involve multiple oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.govnih.govsquarespace.com In many cross-coupling reactions, the active catalytic species is a low-valent nickel complex, typically Ni(0) or Ni(I), which is generated in situ from a Ni(II) precatalyst like this compound. nih.govencyclopedia.pub

The catalytic cycle often begins with the oxidative addition of an organic halide to the low-valent nickel center. oaepublish.commdpi.com For instance, in a reductive cross-coupling reaction, the cycle may involve the following key steps:

Reduction of Ni(II) precatalyst: The Ni(II) species is reduced to a catalytically active Ni(0) or Ni(I) species by a stoichiometric reducing agent. nih.gov

Oxidative Addition: The low-valent nickel complex reacts with one of the organic halides (e.g., the aryl halide) in an oxidative addition step, forming a Ni(II) or Ni(III) intermediate. oaepublish.commdpi.com

Radical Formation/Transmetalation: The second organic halide (e.g., the alkyl halide) can be activated through a single-electron transfer (SET) process, generating an alkyl radical. nih.govnih.govacs.org This radical can then be trapped by the nickel complex. Alternatively, a transmetalation step can occur if an organometallic reagent is involved.

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated from the metal, forming the final product and regenerating the low-valent nickel catalyst. nih.gov

The iodide anion from nickel(II) iodide can play a significant role in the catalytic cycle. Iodide is a "soft" ligand that can stabilize low-valent nickel species, potentially preventing catalyst decomposition. researchgate.net It can also influence the rates of elementary steps such as oxidative addition and reductive elimination. researchgate.net In some cases, organic iodides are found to be better substrates than the corresponding bromides. thieme-connect.com

The specific mechanistic pathway can be highly dependent on the ligands, substrates, and reaction conditions. For example, some systems may proceed through a Ni(0)/Ni(II) cycle, while others may involve Ni(I)/Ni(III) intermediates and radical pathways. nih.govsquarespace.com

Role as Precatalyst for Low-Valent Nickel Species in Catalysis

A key role of this compound in catalysis is to serve as a stable and convenient source for the in situ generation of catalytically active low-valent nickel species, such as Ni(0) and Ni(I). nih.govencyclopedia.pub Air-stable Ni(II) precatalysts are advantageous for practical applications as they are easier to handle than the often air-sensitive low-valent nickel complexes like Ni(cod)₂. encyclopedia.pub

The reduction of the Ni(II) precatalyst to the active catalytic species can be achieved through various methods depending on the reaction conditions. Common reducing agents include metals like manganese or zinc, or organometallic reagents. nih.govthieme-connect.com In some cases, the reduction can be facilitated by other components of the reaction mixture, such as boronic acids or hydride donors. encyclopedia.pub

Once generated, the low-valent nickel species can enter the catalytic cycle. The ability to readily access multiple oxidation states is a key feature of nickel that allows for a wide range of catalytic transformations. nih.govsquarespace.com The use of Ni(II) precatalysts like this compound has become a common strategy in modern nickel catalysis, enabling the development of a broad array of synthetic methodologies. encyclopedia.pub

Advanced Materials Science Applications and Precursor Chemistry of Nickel Ii Iodide Hexahydrate

Precursor Role in the Synthesis of Functional Nickel Oxide Materials

Nickel(II) iodide hexahydrate, as a water-soluble nickel salt, can theoretically serve as a precursor in the synthesis of nickel oxide (NiO). The synthesis of NiO from nickel salts typically involves precipitation of nickel hydroxide (B78521) (Ni(OH)₂) followed by thermal decomposition (calcination) to form NiO. Various methods such as chemical precipitation, sol-gel, and hydrothermal synthesis utilize nickel salts like nickel nitrate (B79036), sulfate (B86663), or acetate (B1210297) for this purpose.

Controlled Morphology and Stoichiometry of Derived NiO

The choice of precursor anion in the synthesis of nanomaterials can significantly influence the morphology and stoichiometry of the resulting metal oxide. While specific studies detailing the use of this compound are not prevalent in the reviewed literature, the principles of precursor chemistry suggest that the iodide ion could play a role in the nucleation and growth stages of NiO crystals. For instance, different precursors like nickel nitrate hexahydrate, nickel acetate tetrahydrate, and nickel sulfate hexahydrate have been shown to yield NiO nanocrystals with varying shapes, such as spherical, rod-like, and hexagonal structures, respectively, under sol-gel conditions. This is attributed to the different coordination tendencies of the anions and their influence on the hydrolysis and condensation rates of the nickel precursor.

The stoichiometry of NiO can also be affected by the synthesis conditions. Nickel oxide is known to be a non-stoichiometric compound, often with nickel vacancies, which leads to its p-type semiconductor properties. The decomposition of different nickel salts under various atmospheric conditions can lead to different levels of non-stoichiometry, which in turn affects the material's electrical and optical properties.

Application in Lithium-Ion Battery Cathode Materials Research

Nickel-rich cathode materials, such as LiNiₓMnᵧCo₂O₂ (NMC) and LiNiₓCoᵧAl₂O₂ (NCA), are at the forefront of research for high-energy-density lithium-ion batteries. innovationnewsnetwork.comwhiterose.ac.uk The synthesis of these materials often involves the co-precipitation of a mixed hydroxide or carbonate precursor containing nickel, manganese, and cobalt, followed by calcination with a lithium salt.

While specific research employing this compound as a precursor for these cathodes is not widely documented, the general process relies on a soluble nickel salt to provide the necessary Ni²⁺ ions in the initial precipitation step. The characteristics of the final cathode material, including particle size, morphology, and electrochemical performance, are highly dependent on the conditions of the co-precipitation process. Challenges in using nickel-rich cathodes include their structural instability and propensity for oxygen loss, which can degrade the material. innovationnewsnetwork.com

Fabrication of Nickel-Based Nanomaterials and Thin Films

This compound can be considered as a potential precursor for the fabrication of nickel-based nanomaterials and thin films. The synthesis of nickel nanoparticles can be achieved through various chemical reduction methods in solution, where a nickel salt is reduced in the presence of a capping agent to control particle growth and prevent agglomeration. researchgate.net

Thin films of nickel and its compounds, like nickel oxide, are often deposited using techniques such as chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes. acs.orgnih.gov In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. cambridge.org While organometallic nickel compounds are common precursors for CVD, the use of inorganic salts like Nickel(II) iodide would likely require different deposition techniques, such as aerosol-assisted CVD or solution-based methods like spray pyrolysis or spin coating. The choice of precursor and deposition technique significantly impacts the purity, crystallinity, and morphology of the resulting thin film.

Development of Ion-Imprinted Polymers for Metal Ion Recognition and Separation

Ion-imprinted polymers (IIPs) are a class of materials designed with specific recognition sites for a target metal ion, enabling selective separation and detection. nih.gov The synthesis of Ni(II)-IIPs involves the polymerization of functional monomers and a cross-linker in the presence of Ni(II) ions, which act as a template. This compound can serve as the source of these template Ni(II) ions.

The process begins with the formation of a complex between the Ni(II) ions and the functional monomers. This is followed by polymerization, which locks the complex into a rigid polymer matrix. Subsequent removal of the Ni(II) ions leaves behind cavities that are complementary in size, shape, and chemical functionality to the Ni(II) ion. These tailored cavities allow the IIP to selectively rebind Ni(II) ions from a solution containing a mixture of different metal ions. nih.gov The selectivity of these polymers makes them promising materials for applications in wastewater treatment, analytical chemistry, and sensing. mdpi.com

The table below summarizes typical components used in the synthesis of Ni(II)-ion-imprinted polymers.

| Component | Example(s) | Role |

| Template Ion | Ni(II) from a salt like this compound | Creates the specific recognition sites |

| Functional Monomer | Methacrylic acid (MAA), 1-vinylimidazole | Interacts with the template ion |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the rigid polymer network |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | Starts the polymerization reaction |

| Solvent (Porogen) | Acetonitrile, Methanol (B129727) | Dissolves components and controls pore structure |

Computational Chemistry and Theoretical Modeling of Nickel Ii Iodide Hexahydrate Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Nickel(II) iodide hexahydrate, DFT calculations can elucidate the geometry of the complex cation, [Ni(H₂O)₆]²⁺, and the nature of the interactions between the nickel ion, the water ligands, and the iodide counter-ions.

DFT calculations are instrumental in predicting the optimized geometry of the [Ni(H₂O)₆]²⁺ cation, which typically exhibits a distorted octahedral coordination around the Ni(II) center. niscpr.res.inresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. A common approach involves using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p) for the non-metal atoms and a suitable effective core potential basis set for the nickel and iodine atoms. nih.gov

The primary geometric parameters of interest are the Ni-O bond lengths and the O-Ni-O bond angles. For a hydrated Ni(II) ion, the Ni-O bond lengths are typically calculated to be in the range of 2.06-2.10 Å. shaoxc.com The O-Ni-O angles in a perfect octahedron would be 90° and 180°, but distortions due to various electronic and steric effects can cause deviations from these ideal values. researchgate.net

Beyond geometric optimization, DFT provides detailed information about the electronic structure. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals insights into the chemical reactivity and the electronic transition properties of the complex. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution and the nature of the coordinate covalent bonds between the Ni(II) ion and the water ligands. rsc.org

Table 1: Representative Geometric Parameters for a DFT-Optimized [Ni(H₂O)₆]²⁺ Cation

| Parameter | Typical Calculated Value | Ideal Octahedral Value |

| Ni-O Bond Length | 2.06 - 2.10 Å | N/A |

| Equatorial O-Ni-O Angle | ~88-92° | 90° |

| Axial O-Ni-O Angle | ~178-180° | 180° |

Note: These are typical values based on DFT calculations of similar hydrated Ni(II) complexes and may vary depending on the specific functional, basis set, and environmental considerations (gas phase vs. implicit solvent).

Molecular Dynamics Simulations of Solution-Phase Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound in an aqueous solution, MD simulations can provide a detailed picture of the hydration structure, the dynamics of water exchange, and the behavior of the ions at interfaces.

In these simulations, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. wikipedia.org Force fields like AMBER, CHARMM, or GROMOS can be parameterized to accurately model the interactions involving the Ni(II) ion, water molecules, and iodide ions. researchgate.net For studying chemical reactions or bond-breaking events at interfaces, reactive force fields such as ReaxFF may be employed. scientific.netacs.org

MD simulations have shown that the Ni(II) ion in water is surrounded by distinct hydration shells. shaoxc.comresearchgate.net The first hydration shell is well-defined and consists of six water molecules arranged in an octahedral geometry, consistent with the solid-state structure of the hexahydrate. acs.orgresearchgate.net The average Ni-O distance in the first hydration shell is found to be around 2.14-2.25 Å from simulations. researchgate.net A second, more diffuse, hydration shell is also observed at a greater distance from the nickel ion. researchgate.net

The dynamics of the system can also be investigated, including the exchange of water molecules between the first hydration shell and the bulk solvent. This is a crucial aspect of the reactivity of the Ni(II) ion in solution. Simulations have shown that the water exchange process for the [Ni(H₂O)₆]²⁺ complex typically occurs through a dissociative mechanism, involving a five-coordinate intermediate. acs.org The residence time of water molecules in the first hydration shell is a key dynamic parameter that can be calculated from MD trajectories.

Table 2: Structural and Dynamic Properties of Hydrated Ni(II) from Molecular Dynamics Simulations

| Property | Typical Simulated Value |

| Coordination Number (1st Shell) | 6 |

| Average Ni-O Distance (1st Shell) | 2.14 - 2.25 Å |

| Average Ni-O Distance (2nd Shell) | ~4.0 Å |

| Water Exchange Mechanism | Dissociative |

Quantum Chemical Prediction of Spectroscopic Signatures and Reactivity Profiles

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of transition metal complexes like this compound. niscpr.res.inresearchgate.net These calculations can help to assign the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions.

For an octahedral Ni(II) complex such as [Ni(H₂O)₆]²⁺, the electronic spectrum is typically characterized by weak d-d transitions. researchgate.net Ni(II) has a d⁸ electron configuration, which in an octahedral ligand field results in a ³A₂g ground state. According to Tanabe-Sugano diagrams for d⁸ complexes, three spin-allowed d-d transitions are expected:

³A₂g → ³T₂g

³A₂g → ³T₁g(F)

³A₂g → ³T₁g(P)

TD-DFT calculations can predict the energies of these transitions, which correspond to the wavelengths of maximum absorbance (λ_max) in the UV-Vis spectrum. rsc.orgresearchgate.net The calculated spectra can be compared with experimental data to confirm the coordination environment of the Ni(II) ion. The calculations also provide information on the oscillator strengths of these transitions, which relate to their intensity.

In addition to electronic spectra, quantum chemical calculations can be used to predict other spectroscopic features, such as vibrational frequencies from DFT calculations, which can be compared to experimental infrared (IR) and Raman spectra. Furthermore, reactivity profiles can be explored by calculating reaction pathways and activation energies for processes like ligand exchange or redox reactions.

Table 3: Predicted Electronic Transitions for Octahedral [Ni(H₂O)₆]²⁺ using TD-DFT

| Transition | Typical Predicted Wavelength Range (nm) |

| ³A₂g → ³T₂g | 1100 - 1300 |

| ³A₂g → ³T₁g(F) | 650 - 750 |

| ³A₂g → ³T₁g(P) | 380 - 420 |

Note: The exact transition energies are sensitive to the computational method and the influence of the solvent and counter-ions.

Future Directions and Emerging Research Frontiers for Nickel Ii Iodide Hexahydrate

The ongoing exploration of nickel compounds is paving the way for significant advancements across various scientific and technological domains. For Nickel(II) iodide hexahydrate and related nickel complexes, future research is poised to unlock new functionalities and applications. This article delves into the emerging research frontiers, focusing on novel synthesis, advanced characterization, computational modeling, and integration into next-generation materials and technologies.

Q & A

Q. What are the recommended methods for synthesizing Nickel(II) iodide hexahydrate, and how does its hydrate form influence reactivity?

this compound can be prepared via two primary routes:

- Dehydration of the hexahydrate under controlled conditions (e.g., heating in a vacuum or using desiccants).

- Metathetic reaction between sodium iodide (NaI) and nickel(II) chloride (NiCl₂) or nitrate (Ni(NO₃)₂) in ethanol .

The hexahydrate form, [Ni(H₂O)₆]I₂, is critical for maintaining solubility in polar solvents like water and ethanol, which is essential for catalytic applications. Unlike anhydrous NiI₂, the hexahydrate avoids rapid hydrolysis and retains stability in aqueous solutions .

Q. How can the crystal structure and magnetic properties of this compound be characterized?

- X-ray diffraction (XRD) confirms its CdCl₂-type lattice structure, with octahedral [Ni(H₂O)₆]²⁺ cations and iodide anions .

- Magnetic susceptibility measurements reveal paramagnetic behavior down to 75 K due to Ni²⁺’s d⁸ electronic configuration. Deviations below this temperature may indicate ligand field effects or phase transitions .

Q. What are the key considerations for handling this compound in laboratory settings?

- Hygroscopicity : Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption, which alters stoichiometry and reactivity .

- Safety protocols : Use fume hoods for synthesis steps involving ethanol or dehydration, and follow institutional guidelines for nickel compound disposal .

Advanced Research Questions

Q. How does this compound act as a catalyst in carbonylation and cross-coupling reactions, and what mechanistic insights exist?

NiI₂·6H₂O facilitates carbonylation via Ni⁰/Ni²⁺ redox cycles, where the hexahydrate stabilizes intermediates through water ligand coordination. In cross-coupling (e.g., Kumada or Suzuki reactions), it activates organic halides by oxidative addition, with the iodide ligand enhancing electron transfer efficiency. In situ XAS (X-ray absorption spectroscopy) and cyclic voltammetry are used to track oxidation states and ligand exchange dynamics .

Q. What experimental strategies resolve contradictions in reported reactivity data for Nickel(II) iodide hydrates?

Discrepancies often arise from unintended dehydration or varying hydration states. Solutions include:

Q. How can ligand substitution kinetics in this compound be quantified for coordination chemistry studies?

Q. What advanced analytical techniques are recommended for assessing purity and hydration state in synthesized this compound?

Q. How can this compound be integrated into novel coordination polymers or MOFs (Metal-Organic Frameworks)?

- Use solvothermal synthesis with organic linkers (e.g., pyrazine or carboxylates) to form extended structures.

- Single-crystal XRD and porosity measurements (BET analysis) characterize framework stability and guest molecule adsorption properties .

Methodological Notes

- Avoid commercial-grade reagents with unspecified hydration states; prioritize 99.95%+ purity for reproducibility .

- For catalytic studies, pre-dry solvents (e.g., molecular sieves for ethanol) to prevent unintended hydrolysis .

- Cross-reference magnetic data with computational models (e.g., CASSCF for d-orbital splitting) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.